ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of 1,2,3-triazoles.
Mechanism of Action
Target of Action
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has been studied for its potential biological activities . .
Mode of Action
It is known that triazole derivatives can interact with various biological targets through different types of interactions such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
It’s worth noting that triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties, suggesting that they may influence pathways related to inflammation and neuronal protection .
Result of Action
It’s worth noting that triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . The specific enzymes, proteins, and other biomolecules that Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties, possibly through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Preparation Methods
The synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position or the ester group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds such as:
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but different functional group.
1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate: Similar structure with a methyl group at the 5-position.
1-benzyl-1H-1,2,3-triazole-4-carboxamide: Similar structure with an amide group instead of an ester.
The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 1-benzyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9-15(14-13-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATUHLOREXQBLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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